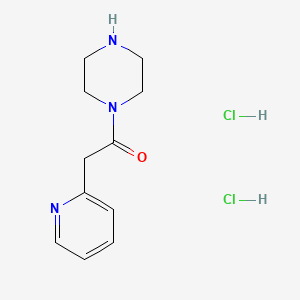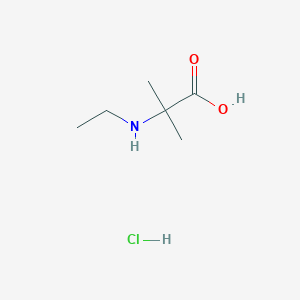
1-BOC-4-(4-bromophenoxy)piperidine
Descripción general
Descripción
1-BOC-4-(4-bromophenoxy)piperidine is a protected building block used in organic synthesis . It is also a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Synthesis Analysis
The synthesis of N-boc-4-hydroxypiperidine involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate . Other synthesis methods involve the use of bromomethyltriphenylphsphonium bromide and N-Boc piperidone.Molecular Structure Analysis
The molecular formula of 1-BOC-4-(4-bromophenoxy)piperidine is C16H22BrNO3 . Its average mass is 356.255 Da and its monoisotopic mass is 355.078308 Da .Chemical Reactions Analysis
1-BOC-4-(4-bromophenoxy)piperidine is involved in various chemical reactions. For instance, it is used in α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis .Physical And Chemical Properties Analysis
1-BOC-4-(4-bromophenoxy)piperidine has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±35.0 °C at 760 mmHg, and a flash point of 207.0±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Pim-1 Inhibitors
1-BOC-4-(4-bromophenoxy)piperidine is used in the synthesis of Pim-1 kinase inhibitors. Pim-1 is an oncogene that, when overexpressed, can lead to the development of tumors. Inhibitors targeting Pim-1 can potentially treat various cancers by hindering the kinase’s activity and thus slowing tumor growth .
Development of GPR119 Agonists for Type II Diabetes
This compound serves as a reactant in the creation of selective GPR119 agonists. GPR119 is a G-protein-coupled receptor involved in glucose homeostasis and lipid metabolism. Agonists for this receptor are being researched for their potential to treat type II diabetes by stimulating insulin release .
HIV-1 Replication Inhibitors
Researchers use 1-BOC-4-(4-bromophenoxy)piperidine to develop inhibitors that can prevent the replication of M-tropic (R5) HIV-1. These inhibitors could provide a new approach to HIV treatment, particularly for strains of the virus that use the CCR5 receptor to enter human cells .
Histone Deacetylase (HDAC) Inhibitors
The compound is also a precursor in the synthesis of HDAC inhibitors. HDACs are enzymes that modify chromatin structure and gene expression. Inhibitors of HDACs have therapeutic potential in cancer treatment, as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Selective 5-HT6 Antagonists
1-BOC-4-(4-bromophenoxy)piperidine is utilized in the production of selective 5-HT6 antagonists. The 5-HT6 receptor is associated with cognition and neurodegenerative diseases. Antagonists for this receptor are studied for their potential to improve cognitive function and treat conditions like Alzheimer’s disease .
Three-Component Vinylogous Mannich Reactions
In synthetic chemistry, this compound is involved in three-component vinylogous Mannich reactions. These reactions are useful for constructing complex molecules with high stereocontrol, which is valuable in the development of pharmaceuticals and natural product synthesis .
Synthesis of Neuroprotective Agents
Due to its structural features, 1-BOC-4-(4-bromophenoxy)piperidine can be used to synthesize neuroprotective agents. These agents can protect nerve cells against damage, degeneration, or impairment of function, offering potential treatments for neurological disorders .
Chemical Intermediate for Diverse Organic Syntheses
Lastly, as a chemical intermediate, 1-BOC-4-(4-bromophenoxy)piperidine is versatile in various organic syntheses. Its reactivity with different functional groups makes it a valuable building block for creating a wide range of organic compounds, including potential new drugs .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKMQIFQZKKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674648 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308386-38-1 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
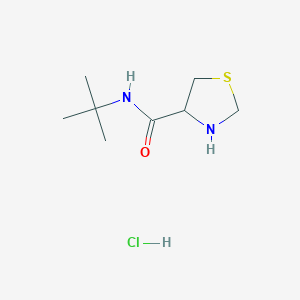
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)
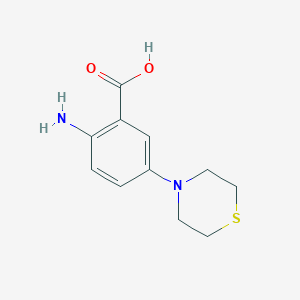

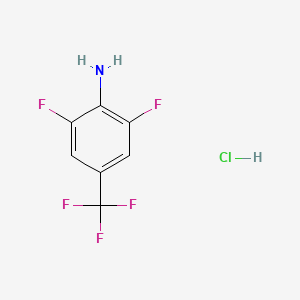
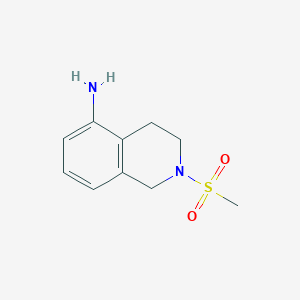
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)
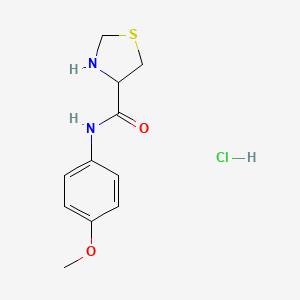

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
